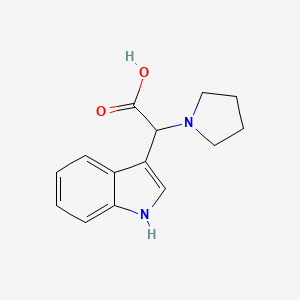

1H-indol-3-yl(pyrrolidin-1-yl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1H-indol-3-yl(pyrrolidin-1-yl)acetic acid” is a compound that contains an indole nucleus and a pyrrolidine ring . The indole nucleus is a significant heterocyclic system that provides the skeleton to many important synthetic drug molecules . The pyrrolidine ring is a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of indole derivatives has long been a topic of fundamental interest to organic and medicinal chemists . The pyrrolidine ring can be constructed from different cyclic or acyclic precursors, or functionalized from preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Molecular Structure Analysis

The molecular structure of “1H-indol-3-yl(pyrrolidin-1-yl)acetic acid” is characterized by the presence of an indole nucleus and a pyrrolidine ring . The indole nucleus is aromatic in nature, similar to the benzene ring, and electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization . The pyrrolidine ring is a five-membered nitrogen heterocycle .Chemical Reactions Analysis

Indole derivatives possess various biological activities, which have created interest among researchers to synthesize a variety of indole derivatives . The pyrrolidine ring can be functionalized to obtain compounds with different biological profiles .Scientific Research Applications

Cancer Treatment

Indole derivatives have been increasingly recognized for their potential in treating various types of cancer. They can target cancer cells and may be used to develop new anticancer drugs .

Antimicrobial Activity

These compounds exhibit significant antimicrobial properties, making them candidates for developing new antibiotics to combat resistant strains of bacteria .

Neurological Disorders

Indoles are being studied for their effects on different types of neurological disorders, potentially leading to new treatments for diseases like Alzheimer’s and Parkinson’s .

Synthesis of Heterocyclic Compounds

Indoles serve as key starting materials in multicomponent reactions for synthesizing various heterocyclic compounds, which are crucial in medicinal chemistry .

Cycloaddition Reactions

They play a vital role in cycloaddition processes, leading to the creation of a wide array of potentially bioactive compounds through efficient and selective pathways .

Development of Chiral Heterocycles

Indole-containing metal complexes are extensively studied for catalytic asymmetric synthesis, contributing to the development of chiral heterocycles found in numerous pharmaceuticals and natural products .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . This suggests that “1H-indol-3-yl(pyrrolidin-1-yl)acetic acid” and similar compounds could have potential applications in drug discovery and development.

properties

IUPAC Name |

2-(1H-indol-3-yl)-2-pyrrolidin-1-ylacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c17-14(18)13(16-7-3-4-8-16)11-9-15-12-6-2-1-5-10(11)12/h1-2,5-6,9,13,15H,3-4,7-8H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONDDKCJABRYASU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(C2=CNC3=CC=CC=C32)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[b]thiophen-5-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2999327.png)

![(E)-2-cyano-3-[1-(2,3-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-N-(4-ethylphenyl)prop-2-enamide](/img/structure/B2999332.png)

![[2-Methoxy-1-(2-pyridinyl)ethyl]amine dihydrochloride](/img/no-structure.png)

![3-[[(4,4-Difluorocyclohexyl)-methylamino]methyl]-5-(trifluoromethyl)phenol](/img/structure/B2999343.png)

![methyl 6-acetyl-2-(1,3-benzothiazole-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2999344.png)

![4-{[(Methylsulfonyl)oxy]imino}-1-(phenylsulfonyl)piperidine](/img/structure/B2999345.png)

![methyl 2-(2-naphthamido)-3-(benzo[d]thiazol-2-yl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2999346.png)

![3-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2999347.png)